molecular formula C9H7F2NO3 B12315100 1,1-Difluoro-3-(4-nitrophenyl)propan-2-one

1,1-Difluoro-3-(4-nitrophenyl)propan-2-one

Cat. No.: B12315100
M. Wt: 215.15 g/mol
InChI Key: PHOZPCQJCAGSKJ-UHFFFAOYSA-N
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Description

1,1-Difluoro-3-(4-nitrophenyl)propan-2-one is an organic compound with the molecular formula C9H7F2NO3 and a molecular weight of 215.15 g/mol . This compound is characterized by the presence of two fluorine atoms, a nitro group, and a ketone functional group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Difluoro-3-(4-nitrophenyl)propan-2-one typically involves the reaction of 4-nitrobenzaldehyde with difluoromethyl ketone under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1,1-Difluoro-3-(4-nitrophenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,1-Difluoro-3-(4-nitrophenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-Difluoro-3-(4-nitrophenyl)propan-2-one involves its interaction with specific molecular targets. The compound can undergo nucleophilic attack at the carbonyl carbon, leading to the formation of various intermediates. These intermediates can then participate in further reactions, depending on the conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Difluoro-2-(4-nitrophenyl)ethanone
  • 1,1-Difluoro-3-(4-methylphenyl)propan-2-one
  • 1,1-Difluoro-3-(4-chlorophenyl)propan-2-one

Uniqueness

1,1-Difluoro-3-(4-nitrophenyl)propan-2-one is unique due to the presence of both fluorine atoms and a nitro group, which impart distinct chemical properties. The combination of these functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in research and industry .

Properties

Molecular Formula

C9H7F2NO3

Molecular Weight

215.15 g/mol

IUPAC Name

1,1-difluoro-3-(4-nitrophenyl)propan-2-one

InChI

InChI=1S/C9H7F2NO3/c10-9(11)8(13)5-6-1-3-7(4-2-6)12(14)15/h1-4,9H,5H2

InChI Key

PHOZPCQJCAGSKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)C(F)F)[N+](=O)[O-]

Origin of Product

United States

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